REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1>C1(OC2C=CC=CC=2)C=CC=CC=1.O=O>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][C:4]2[CH:5]=[CH:9][CH:10]=[C:2]([F:1])[CH:3]=2)=[O:7])=[CH:4][CH:3]=1.[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)O)C=C1
|
Name
|
cupric oxide
|
Quantity
|
1.99 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
240 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 25-ml 2-necked Kjeldahl flask fitted with an air-cooling line
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
to recover 0.121 g of p-fluorobenzoic acid from the filtration residue
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)OC2=CC(=CC=C2)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.656 g |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |